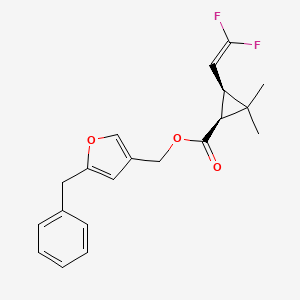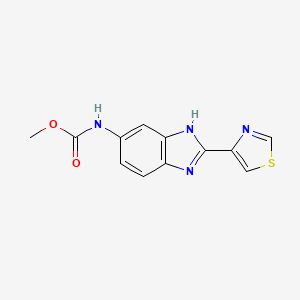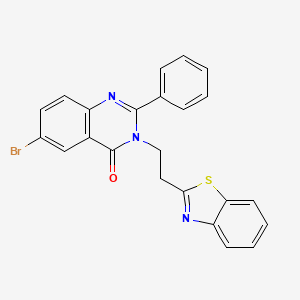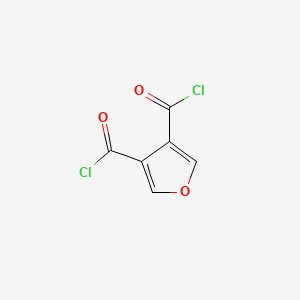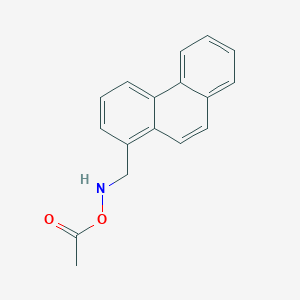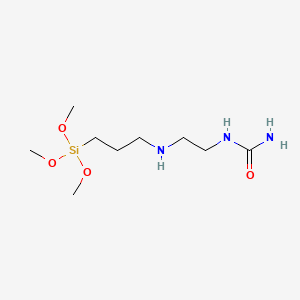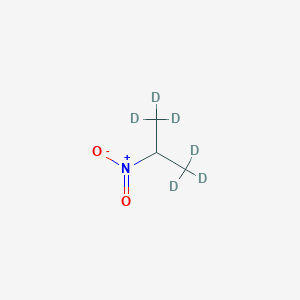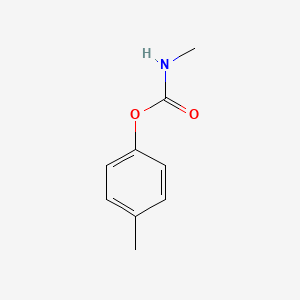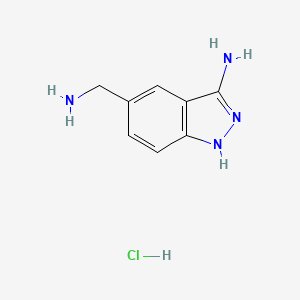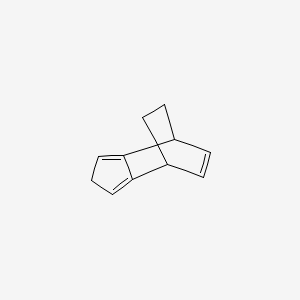
Tricyclo(5.2.2.02,6)undeca-2,5,8-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(52202,6)undeca-2,5,8-triene is a polycyclic hydrocarbon with the molecular formula C11H12 This compound is characterized by its unique tricyclic structure, which includes three interconnected rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(5.2.2.02,6)undeca-2,5,8-triene typically involves the Diels-Alder reaction. This reaction is a cycloaddition process that forms a six-membered ring by combining a conjugated diene and a dienophile. In this case, the reaction between cyclopentadiene and a suitable dienophile, such as a masked o-benzoquinone, can yield the desired tricyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo(5.2.2.02,6)undeca-2,5,8-triene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated tricyclic hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the tricyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tricyclic ketones or alcohols, while reduction can produce fully saturated tricyclic hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Tricyclo(5.2.2.02,6)undeca-2,5,8-triene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of polycyclic hydrocarbons.
Biology: Its derivatives are investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of Tricyclo(5.2.2.02,6)undeca-2,5,8-triene depends on its specific application. In chemical reactions, its tricyclic structure provides a rigid framework that influences its reactivity. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo(5.4.0.02,8)undeca-3,5,9-triene: Another tricyclic hydrocarbon with a different ring structure.
Tricyclo(5.2.2.0(2,6))undeca-4,10-dien-8-ones: Compounds with similar tricyclic frameworks but different functional groups.
Uniqueness
Tricyclo(52202,6)undeca-2,5,8-triene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
73321-24-1 |
|---|---|
Molekularformel |
C11H12 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
tricyclo[5.2.2.02,6]undeca-2,5,8-triene |
InChI |
InChI=1S/C11H12/c1-2-10-8-4-6-9(7-5-8)11(10)3-1/h2-4,6,8-9H,1,5,7H2 |
InChI-Schlüssel |
HCHKKNABZPUOFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=CC1C3=CCC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[(Benzyloxy)carbonyl]leucylleucinamide](/img/structure/B13752950.png)
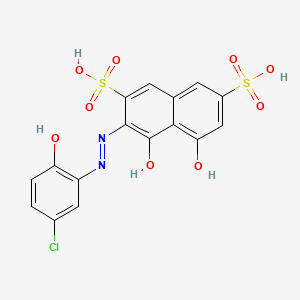
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)

